molecular formula C19H18N2O4 B036913 Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 1219424-59-5

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No. B036913
M. Wt: 338.4 g/mol
InChI Key: DRPFKGKSRKPPCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar carbamate structures involves the reaction of alkyl aryl ketones with carbamoyl chlorides in the presence of pyridine, leading to the formation of arylenyl alkyl carbamates. These compounds can undergo carbolithiation, a process where alkyllithium and diamine facilitate the synthesis of lithiated benzyl carbamates, showcasing a method that could be adapted for the synthesis of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Peters, Seppi, Fröhlich, Wibbeling, & Hoppe, 2002).

Molecular Structure Analysis

Detailed studies on the molecular structure of similar compounds have been conducted using vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopy alongside HOMO–LUMO, NBO, NLO, and MEP analysis using DFT calculations. These studies provide insights into the electronic and structural characteristics that could be applied to understand the molecular structure of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Rao, Prasad, Sri, & Veeraiah, 2016).

Chemical Reactions and Properties

Chemical reactions involving carbamate compounds often include interactions with various electrophiles and nucleophiles, leading to a variety of functionalized products. For instance, the synthesis and optical properties of related phosphorescent ligands involve multiple steps, including diazotization and Suzuki coupling reactions, which could be relevant for understanding the reactivity of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Xi-cun, 2013).

Physical Properties Analysis

The physical properties of carbamate derivatives, such as melting points, boiling points, and solubility, can be influenced by their molecular structure and substituents. Studies on similar compounds, such as those involving lanthanide-based coordination polymers, offer insights into how the physical properties of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate might be characterized (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Chemical Properties Analysis

The chemical properties of carbamates, such as reactivity, stability, and the potential for forming various derivatives, are critical for their application in synthesis. The reaction mechanisms and stability of carbamates under different conditions can provide valuable information for handling and utilizing Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate in synthetic applications. Research on the antimicrobial activity and acid dissociation constants of similar compounds demonstrates the diverse chemical behavior and applications of carbamates (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018).

Scientific Research Applications

Catalysis and Synthesis

  • Intramolecular Hydroamination Catalyzed by Au(I)

    A study demonstrated that Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, including those derived from benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate, is effective for forming piperidine derivatives (Zhang et al., 2006).

  • Synthesis of Aminoalkylphosphonates

    Another study used benzyl carbamate in the Mannich-type condensation for the synthesis of 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives (Cai et al., 2007).

Biological Evaluation

  • Hybrid Anticonvulsants Derivatives: Research in 2015 synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, demonstrating potential as hybrid anticonvulsant agents (Kamiński et al., 2015).

Spectroscopic Studies

  • Vibrational and UV–Visible Spectroscopic Analysis: A 2016 study focused on the vibrational and electronic properties of a benzyl carbamate derivative, providing insights into its molecular geometry and properties (Rao et al., 2016).

Enzyme Inhibition

  • Cholinesterase Inhibition

    Research has shown that benzyl carbamate derivatives can inhibit acetyl- and butyrylcholinesterase enzymes, with potential implications for treating diseases like Alzheimer’s (Bąk et al., 2019).

  • Selective Inhibitors of BChE

    A study in 2021 found that certain benzyl carbamate derivatives were highly effective as selective inhibitors of butyrylcholinesterase, surpassing the activity of clinically used inhibitors (Magar et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 and H317 . The precautionary statement is P280 .

properties

IUPAC Name

benzyl N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17-11-16(18(23)21(17)12-14-7-3-1-4-8-14)20-19(24)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFKGKSRKPPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631575
Record name Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

CAS RN

1219424-59-5
Record name Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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